molecular formula C5H7BrN2S B6267479 (5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine CAS No. 1515474-34-6

(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine

Cat. No.: B6267479
CAS No.: 1515474-34-6
M. Wt: 207.1
InChI Key:
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Description

(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.

    Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Nucleophilic Substitution: Products include substituted thiazoles with various functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring or the methanamine group.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-bromo-4-methylthiazole: Similar structure but lacks the methanamine group.

    5-bromo-4-methylthiazole: Similar structure but lacks the methanamine group.

    4-methyl-1,3-thiazol-2-yl)methanamine: Similar structure but lacks the bromine atom.

Uniqueness

(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine involves the reaction of 5-bromo-4-methyl-2-thiazolyl chloride with methylamine.", "Starting Materials": [ "5-bromo-4-methyl-2-thiazolyl chloride", "Methylamine" ], "Reaction": [ "Step 1: Dissolve 5-bromo-4-methyl-2-thiazolyl chloride in anhydrous tetrahydrofuran (THF).", "Step 2: Slowly add methylamine to the reaction mixture while stirring at room temperature.", "Step 3: Heat the reaction mixture at reflux for several hours.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 5: Wash the product with cold THF and dry under vacuum to obtain (5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine as a white solid." ] }

CAS No.

1515474-34-6

Molecular Formula

C5H7BrN2S

Molecular Weight

207.1

Purity

0

Origin of Product

United States

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